LACTOBIONIC ACID

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

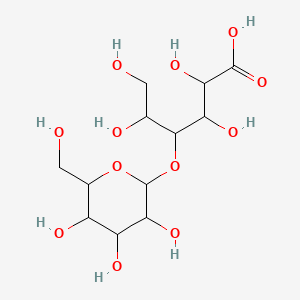

LACTOBIONIC ACID is a compound derived from the oxidation of cellobiose, a disaccharide composed of two glucose molecules This compound belongs to the class of aldobionic acids, which are sugar acids derived from the oxidation of mono- or disaccharides

准备方法

Synthetic Routes and Reaction Conditions

LACTOBIONIC ACID can be synthesized through the oxidation of cellobiose using whole-cell biocatalysts. One common method involves the use of genetically modified Pseudomonas taetrolens, which expresses glucose dehydrogenase. The reaction is typically carried out at 35°C with a cell density of 10 at OD 600nm, converting cellobiose to cellobionic acid in high yields .

Industrial Production Methods

Industrial production of this compound often involves the use of engineered microorganisms such as Gluconobacter oxydans. These microorganisms are capable of regio-specific oxidations, producing highly concentrated cellobionic acid. The process is carried out in stirred tank bioreactors, with optimized conditions to maximize yield and reduce downstream processing costs .

化学反应分析

Types of Reactions

LACTOBIONIC ACID undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound is particularly known for its oxidative properties, which are utilized in the degradation of polysaccharides.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include β-glucosidase and ammonium acetate buffer. The reactions are typically carried out at pH 5.0 and 37°C for optimal performance .

Major Products Formed

The major products formed from the reactions involving this compound include glucose, gluconic acid, and minor amounts of other gluco-oligosaccharides .

科学研究应用

Pharmaceutical Applications

Lactobionic acid is recognized for its multifunctional properties, including antioxidant activity, chelation of metal ions, and promotion of wound healing.

Drug Solubility Enhancement

This compound has been shown to significantly improve the solubility of drugs. A study demonstrated that it enhanced the solubility of clarithromycin, making it suitable for injection formulations. The results indicated that this compound outperformed other acids in solubility tests, confirming its potential in drug formulation .

| Study | Drug | Enhancement | |

|---|---|---|---|

| Clarithromycin | Best solubility improvement | Effective for injectable formulations |

Ocular Applications

Research indicates that this compound can be used as a supplement in artificial tears to treat dry eye syndrome. It promotes wound healing in corneal cells and inhibits bacterial growth, making it a valuable component in ocular therapies .

Cosmetic Applications

This compound is utilized in skincare products due to its anti-aging properties. Clinical studies have shown significant improvements in skin texture, elasticity, and hydration when using products containing this compound.

Anti-Aging Effects

A controlled study reported that topical application of 8% this compound led to improvements in fine lines, wrinkles, and skin laxity over a 12-week period. The compound also increased the deposition of glycosaminoglycans, which are crucial for maintaining skin hydration and elasticity .

| Parameter | Baseline Score | 12-Week Score | Improvement (%) |

|---|---|---|---|

| Fine Lines | 3.98 | 2.61 | 37 |

| Wrinkles | 5.10 | 4.05 | 21 |

| Elasticity | N/A | Improved | Significant |

Food Industry Applications

This compound is being explored as a food ingredient due to its antioxidant properties and ability to enhance flavor and texture.

Potential as a Food Additive

Studies have highlighted the antioxidant and chelating properties of this compound, suggesting its potential use as a preservative or flavor enhancer in food products. However, regulatory challenges exist regarding its approval for widespread use .

Biotechnological Applications

In biotechnological contexts, this compound is utilized for its prebiotic effects and as a substrate for microbial cultures.

Microbial Production

Research has shown that this compound can be produced using various microorganisms, such as Pseudomonas species, which utilize whey as a substrate . This method highlights the potential for sustainable production processes.

| Microorganism | Substrate Used | Yield of this compound |

|---|---|---|

| Pseudomonas taetrolens | Whey | High yield observed |

作用机制

The mechanism of action of LACTOBIONIC ACID involves its oxidative properties. The compound acts on polysaccharides, breaking down the glycosidic bonds through oxidation. This process is facilitated by enzymes such as lytic polysaccharide monooxygenases, which utilize external electrons to drive the oxidation reaction . The molecular targets include cellulose and other polysaccharides, and the pathways involved are primarily oxidative in nature.

相似化合物的比较

LACTOBIONIC ACID is similar to other aldobionic acids such as this compound. it is unique in its specific applications and properties:

属性

IUPAC Name |

2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O12/c13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h3-10,12-20H,1-2H2,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYTUSYBCFIZPBE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00859171 |

Source

|

| Record name | 4-O-Hexopyranosylhexonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00859171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。